![molecular formula C24H26N4O3 B2467986 1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-72-9](/img/structure/B2467986.png)
1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications
- Pyrazole-bearing compounds, including the one , have demonstrated potent antileishmanial activity. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and finding effective treatments is crucial. Research has explored the potential of this compound as an antileishmanial agent .
- The compound’s structure and properties have been investigated for their potential as antimalarial agents. Malaria remains a significant global health challenge, and novel compounds are continually evaluated for their efficacy against Plasmodium parasites. This compound’s pyrazole moiety may contribute to its antimalarial activity .
- Researchers have synthesized and characterized this compound using techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H NMR). Understanding its structure is essential for further exploration of its properties and applications .
- UV–Vis spectra of the compound have been recorded in various solvents with different polarities. These studies provide insights into solute-solvent interactions, which can impact its behavior in biological systems or chemical reactions. Investigating solvent effects helps optimize its use in practical applications .
- While antileishmanial and antimalarial activities are prominent, researchers have also explored other biological effects. Investigating its interactions with cellular components, enzymes, or receptors can reveal additional therapeutic potential or mechanisms of action .
- The compound’s unique structure may make it suitable for incorporation into drug delivery systems. Researchers have explored nanoparticles, liposomes, or micelles loaded with this compound to enhance its bioavailability, targeting, and controlled release .
Antileishmanial Activity
Antimalarial Properties
Synthesis and Structural Studies
Solvent Interaction Studies
Biological Activity Beyond Parasitic Diseases
Drug Delivery Systems
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-7-10-18(11-8-15)27-24(31)20-13-28(14-21(29)26-17-5-3-4-6-17)23-19(22(20)30)12-9-16(2)25-23/h7-13,17H,3-6,14H2,1-2H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKKQOSSJFFQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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